molecular formula C13H22N2O6 B2396829 2-Boc-2,5-diazaspiro[3.4]octane oxalate CAS No. 1086398-02-8; 1359655-69-8

2-Boc-2,5-diazaspiro[3.4]octane oxalate

Cat. No.: B2396829
CAS No.: 1086398-02-8; 1359655-69-8
M. Wt: 302.327
InChI Key: CKDFXVYACWODKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-Boc-2,5-diazaspiro[3.4]octane oxalate (IUPAC: tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate) is a spirocyclic compound featuring a seven-membered bicyclic structure with a Boc (tert-butoxycarbonyl) protecting group at the 2-position and an oxalate counterion. Its molecular formula is C11H20N2O2·C2H2O4, with a molecular weight of 212.29 g/mol (base) and 294.28 g/mol (oxalate salt). Key identifiers include CAS numbers 1086398-02-8 (free base) and 1314401-91-6 (oxalate salt) .

Applications
This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and central nervous system (CNS) therapeutics. Its spirocyclic architecture enhances metabolic stability and conformational rigidity, making it valuable for drug discovery .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDFXVYACWODKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

2-Boc-2,5-diazaspiro[3.4]octane oxalate serves as a crucial building block for synthesizing complex organic molecules. Its spirocyclic structure allows for diverse functionalization pathways, making it an attractive target for chemists aiming to develop novel compounds.

Medicinal Chemistry

The compound has been explored for its potential in drug discovery:

  • Bioisostere Replacement: It has been used to replace piperazine rings in drug candidates, enhancing selectivity and reducing cytotoxicity. For instance, replacing the piperazine in olaparib with a diazaspiro structure improved target selectivity significantly .
  • Antitubercular Activity: Research highlighted its role as a core structure in compounds with potent antitubercular activity, showcasing its potential against tuberculosis .

Biological Studies

The compound is employed in studying enzyme mechanisms and protein-ligand interactions due to its ability to fit into specific binding sites on enzymes and receptors. This interaction can modulate biological activity, providing insights into various biochemical pathways.

Case Study 1: Drug Development

A study demonstrated the replacement of piperazine with 2-Boc-2,5-diazaspiro[3.4]octane in a cancer treatment drug candidate, leading to enhanced selectivity against cancer cell lines while minimizing off-target effects. This modification was pivotal in improving the therapeutic index of the drug .

Case Study 2: Antitubercular Compounds

Research involving the synthesis of nitrofuran carboxamide derivatives from 2-Boc-2,5-diazaspiro[3.4]octane revealed promising antitubercular leads. The structural modifications made from this compound resulted in enhanced biological activity against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Boc-2,5-diazaspiro[3.4]octane

Structural Differences
The positional isomer 5-Boc-2,5-diazaspiro[3.4]octane (CAS: 1086398-04-0 ) shares the same molecular formula (C11H20N2O2 ) but places the Boc group at the 5-position instead of the 2-position.

Functional Implications

  • Reactivity : The 5-Boc isomer exhibits distinct reactivity in nucleophilic substitutions due to steric and electronic differences at the nitrogen centers.
  • Pharmacokinetics: Positional isomerism may influence solubility and target binding.

Functional Group Variants

trans-6-Boc-2-amino-6-azaspiro[3.4]octane

Key Features

  • Cost and Availability: Priced at $110/250mg, this compound is less expensive than the oxalate salt of 2-Boc-2,5-diazaspiro[3.4]octane ($266/250mg), but its synthesis requires additional steps for amino group protection .
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane

Key Features

  • Oxygen Heteroatom : Replacement of a nitrogen with oxygen in the spiro ring (5-oxa) reduces basicity and alters solubility.
  • Applications : The hydroxyl group at the 8-position enables derivatization for prodrug strategies, though this increases synthetic complexity .

Spiro Ring Size Variants

4-Boc-4,7-diazaspiro[2.5]octane

Structural Differences

  • Spiro Ring System : The [2.5] spiro system (vs. [3.4] in the target compound) creates a smaller, more strained ring, reducing conformational flexibility.
  • Pharmacological Impact : Reduced flexibility may limit binding to larger protein pockets but improve selectivity for specific enzymes .
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

Structural Differences

  • Similarity Score : Structural similarity to 2-Boc-2,5-diazaspiro[3.4]octane is 0.89 , indicating overlapping applications in kinase inhibitor design .

Peptidomimetic Analogs: NYX-2925

Key Features

  • Spirocyclic β-Lactam Core : NYX-2925 ((2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide) shares the 2,5-diazaspiro[3.4]octane motif but incorporates a β-lactam ring and peptide-like side chains.
  • In contrast, 2-Boc-2,5-diazaspiro[3.4]octane oxalate lacks direct receptor activity but serves as a versatile precursor .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Price (USD/250mg) Key Applications
This compound 1314401-91-6 C13H22N2O6 294.28 1.626 41.57 266 Peptidomimetic synthesis
5-Boc-2,5-diazaspiro[3.4]octane 1086398-04-0 C11H20N2O2 212.29 N/A N/A N/A Intermediate in CNS drugs
trans-6-Boc-2-amino-6-azaspiro[3.4]octane Not specified C12H21N3O2 251.31 N/A N/A 110 NMDA receptor modulation
NYX-2925 1628244-71-7 C16H27N3O5 341.41 1.2 106.61 N/A CNS therapeutic candidate

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Boc-2,5-diazaspiro[3.4]octane oxalate, and how do they influence its application in drug discovery?

  • Answer : Critical properties include LogP (1.48), polar surface area (41.57 Ų), boiling point (301.3°C), and density (1.1 g/cm³). These parameters affect solubility, permeability, and binding affinity to biological targets. For instance, a lower LogP suggests moderate lipophilicity, which may limit blood-brain barrier penetration but enhance aqueous solubility for in vitro assays . The spirocyclic structure contributes to conformational rigidity, a desirable trait in kinase inhibitors or GPCR modulators .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize reactive amines during subsequent steps.

Spirocyclization : Utilizing cyclization reactions (e.g., Michael addition or ring-closing metathesis) to form the spiro[3.4]octane core.

Oxalate Salt Formation : Reacting the free base with oxalic acid to improve crystallinity and stability.
Key challenges include regioselectivity in diaza ring formation and optimizing reaction conditions (e.g., solvent, temperature) to avoid side products .

Q. How is structural elucidation performed for this compound?

  • Answer : Techniques include:

  • X-ray crystallography : To resolve bond lengths (e.g., C–O ≈ 1.418 Å) and confirm the spirocyclic geometry .
  • NMR spectroscopy : ¹H/¹³C NMR to identify Boc group protons (~1.4 ppm for tert-butyl) and spirocyclic CH₂ groups.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., 316.36 g/mol for the oxalate salt) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru) for cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates.
  • Temperature Control : Lower temperatures (0–5°C) during oxalate salt formation to prevent decomposition.
  • Purification : Use reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .

Q. What biological targets are associated with diazaspiro compounds, and how does this compound compare to structural analogs?

  • Answer : Diazaspiro scaffolds target enzymes (e.g., kinases, proteases) and receptors (e.g., NMDA, EGFR). For example:

  • EGFR Inhibition : Analogous compounds like 2-oxa-6-azaspiro[3.4]octane show sub-µM IC₅₀ values by binding to the ATP pocket .
  • Neuroactive Potential : The spirocyclic β-lactam derivative NYX-2925 mimics peptide-based neuromodulators, suggesting similar applications for this compound in CNS disorders .
    Comparative studies should evaluate potency, selectivity, and metabolic stability using in vitro assays (e.g., enzymatic inhibition, microsomal stability) .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Answer :

  • Docking Studies : Use software like AutoDock or Schrödinger to predict binding poses with targets (e.g., NMDA receptors).
  • QSAR Analysis : Correlate substituent effects (e.g., Boc group removal) with activity data to identify critical pharmacophores.
  • MD Simulations : Assess conformational flexibility and stability of the spirocyclic core in aqueous vs. lipid environments .

Q. How should researchers address contradictions in reported biological data for diazaspiro compounds?

  • Answer :

  • Reproducibility Checks : Validate assay protocols (e.g., cell lines, incubation times) against published methods .
  • Meta-Analysis : Compare datasets across studies, noting variables like salt form (oxalate vs. hydrochloride) or enantiomeric purity.
  • Structural Confirmation : Re-analyze compound identity via XRD or 2D NMR if discrepancies arise .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Keep at -20°C in airtight, light-protected containers to prevent degradation .

Methodological Guidelines

  • Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including full characterization data (NMR, HRMS) and purity verification (HPLC) .
  • Ethical Compliance : Document safety assessments and disposal methods for hazardous intermediates (e.g., oxalic acid) per institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.